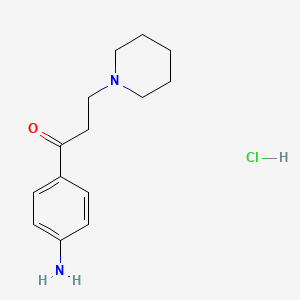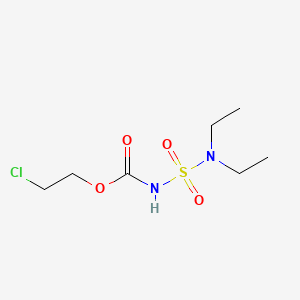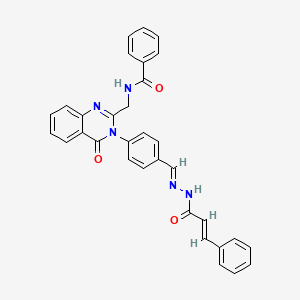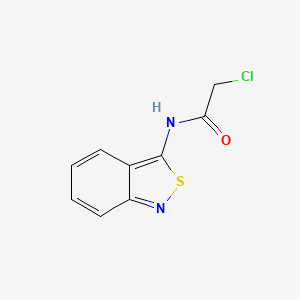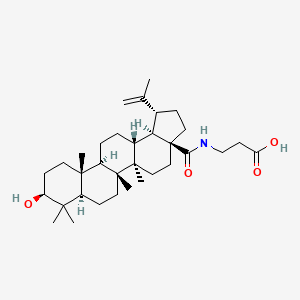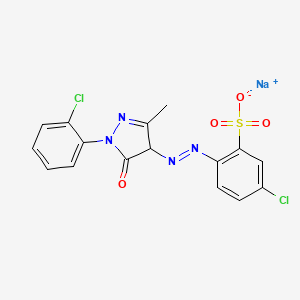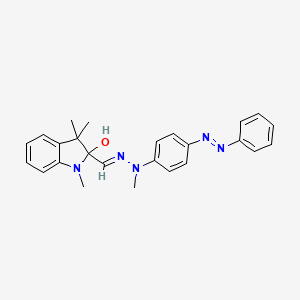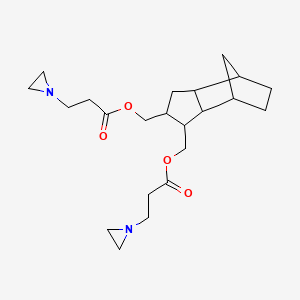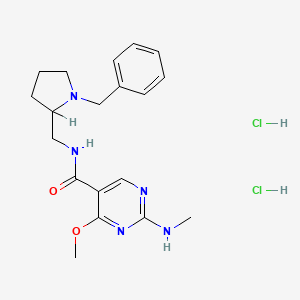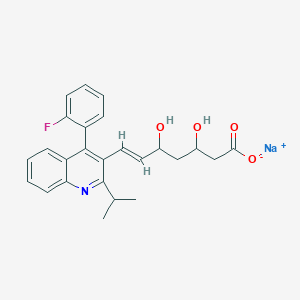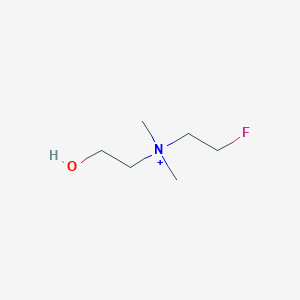
Fluoroethylcholine ion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoroethylcholine ion is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine. It is particularly known for its application in positron emission tomography (PET) imaging, especially in the detection and monitoring of cancer. The compound is a derivative of choline, a vital nutrient that plays a crucial role in various biological processes, including cell membrane synthesis and neurotransmission.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluoroethylcholine ion is typically synthesized through a nucleophilic substitution reaction. The process involves the reaction of 18F-fluoride with 1,2-ditosyloxy-ethane, followed by a reaction with N,N-dimethylethanolamine . The product is then trapped on a cation exchange cartridge and eluted with saline . This method ensures high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is automated to ensure consistency and efficiency. The process involves the use of an automated apparatus that facilitates the reaction and purification steps. This apparatus ensures that the final product is of high quality and suitable for clinical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Fluoroethylcholine ion primarily undergoes nucleophilic substitution reactions. It can also participate in phosphorylation reactions within biological systems, where it is phosphorylated by choline kinase .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as 18F-fluoride, 1,2-ditosyloxy-ethane, and N,N-dimethylethanolamine . The reactions are typically carried out under controlled conditions to ensure high yield and purity.
Major Products Formed: The major product formed from the synthesis of this compound is the phosphorylated derivative, which is integrated into cellular phospholipids .
Applications De Recherche Scientifique
Fluoroethylcholine ion has a wide range of applications in scientific research. It is extensively used in PET imaging for the detection and monitoring of various cancers, including prostate cancer . The compound’s ability to be incorporated into tumor cells through an active, carrier-mediated transport mechanism makes it particularly useful in oncology .
In addition to its applications in cancer imaging, this compound is also used in the study of metabolic processes and the development of new diagnostic tools. Its unique properties make it a valuable tool in both clinical and research settings .
Mécanisme D'action
The mechanism of action of fluoroethylcholine ion involves its incorporation into cells through an active transport mechanism. Once inside the cell, it is phosphorylated by choline kinase, yielding a phosphoryl derivative . This derivative is then integrated into cellular phospholipids, primarily into a phosphatidyl derivative . This process allows for the visualization of tumor cells in PET imaging, as the compound accumulates in areas with high choline kinase activity .
Comparaison Avec Des Composés Similaires
Fluoroethylcholine ion is similar to other choline derivatives, such as fluoromethylcholine and 11C-choline . it has unique properties that make it particularly useful in clinical applications. For instance, this compound has a greater extent of urinary excretion compared to fluoromethylcholine, which may require catheterization . Additionally, the longer half-life of 18F compared to 11C allows for more widespread use in clinical settings .
List of Similar Compounds:- Fluoromethylcholine
- 11C-choline
These compounds share similar mechanisms of action and applications but differ in their pharmacokinetic properties and clinical utility .
Propriétés
Numéro CAS |
479407-06-2 |
|---|---|
Formule moléculaire |
C6H15FNO+ |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
2-fluoroethyl-(2-hydroxyethyl)-dimethylazanium |
InChI |
InChI=1S/C6H15FNO/c1-8(2,4-3-7)5-6-9/h9H,3-6H2,1-2H3/q+1 |
Clé InChI |
HVTQGIFBNBMSGE-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(CCO)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



